(2S)-2-(4-Methoxyphenoxy)butanamide

Description

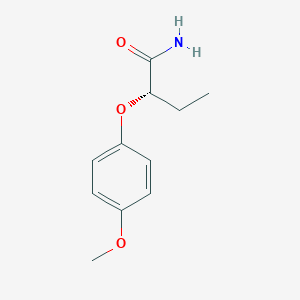

(2S)-2-(4-Methoxyphenoxy)butanamide is a chiral amide derivative characterized by a stereospecific (S)-configuration at the second carbon of the butanamide backbone and a 4-methoxyphenoxy substituent.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenoxy)butanamide |

InChI |

InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13)/t10-/m0/s1 |

InChI Key |

QZYDNDIFWQQCRR-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CCC(C(=O)N)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s distinct features include its S-configuration and 4-methoxyphenoxy group, differentiating it from analogs in the Kanto Catalog and Pharmacopeial Forum. Key comparisons include:

Table 1: Structural Comparison of Butanamide Derivatives

Note: Values marked with * are inferred or calculated based on analogous structures.

Functional Implications

- This could enhance binding to aromatic biological targets. Thioxomethyl and cyclohexylamino groups in the compound introduce sulfur-based reactivity and conformational rigidity, likely altering metabolic stability compared to the methoxy-containing target .

Stereochemistry :

- Molecular Weight and Solubility: The target compound’s lower molecular weight (~209 vs.

Evidence from Standards and Catalogs

- Pesticide Testing : Analogs like (2R)-2-[butanamide () are used as pesticide standards, implying that the target compound may share agrochemical applications due to structural similarities .

- Pharmacopeial Relevance : Complex derivatives in Pharmacopeial Forum () with diphenylhexan backbones highlight the importance of stereochemical precision in regulatory-grade compounds, a factor critical for the S-configured target .

Hypothesized Bioactivity

- The 4-methoxyphenoxy group may confer antioxidant or enzyme-inhibitory properties, as seen in related phenolic ethers. In contrast, phenylmethyl-containing analogs (–4) are more likely to act as structural mimics in receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.